3-Tri-N-butylstannyl-phenylisothiocyanate
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Overview
Description
3-Tri-N-butylstannyl-phenylisothiocyanate is an organotin compound with the molecular formula C19H33NOSn. It is used in various scientific research applications, particularly in the field of organic synthesis and radiochemistry. The compound is known for its potential use in the radioiodination of monoclonal antibodies, making it valuable in antibody labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(3-isothiocyanatophenyl)stannane typically involves the reaction of tributyltin hydride with 3-isothiocyanatophenyl derivatives. One common method includes the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere. The reaction is carried out in a suitable solvent like toluene or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of tributyl(3-isothiocyanatophenyl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Tri-N-butylstannyl-phenylisothiocyanate undergoes various types of chemical reactions, including:
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Toluene, tetrahydrofuran (THF), dichloromethane.
Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the products can include deoxygenated compounds or cyclized products .
Scientific Research Applications
3-Tri-N-butylstannyl-phenylisothiocyanate has a wide range of scientific research applications:
Chemistry: Used in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Employed in the labeling of biomolecules, such as antibodies, for imaging and diagnostic purposes.
Medicine: Potential use in radiopharmaceuticals for targeted imaging and therapy.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tributyl(3-isothiocyanatophenyl)stannane involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through its isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecule’s function and activity .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Known for its use in radical reactions and reduction processes.
Tributyl(isopropenyl)stannane: Similar in structure but with different reactivity due to the presence of an isopropenyl group.
Uniqueness
3-Tri-N-butylstannyl-phenylisothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity and applications compared to other organotin compounds. Its ability to label biomolecules and participate in specific chemical reactions makes it valuable in various research fields .
Properties
IUPAC Name |
tributyl-(3-isothiocyanatophenyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRHSJMUFRQMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662213 |
Source
|
Record name | Tributyl(3-isothiocyanatophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145190-98-3 |
Source
|
Record name | Tributyl(3-isothiocyanatophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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